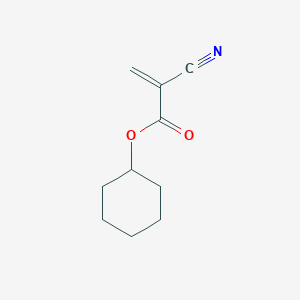

Cyclohexyl 2-cyanoacrylate

Description

Overview of Cyanoacrylate Monomers and Polymers

Cyanoacrylates are a family of fast-acting adhesives used for industrial, medical, and household purposes. wikipedia.org These monomers are esters of 2-cyanoacrylic acid, with the most common being short-chain alkyl esters like methyl 2-cyanoacrylate and ethyl 2-cyanoacrylate, the primary components in commercial "super glues". wikipedia.orgpcbiochemres.comafinitica.com The first patent for cyanoacrylate was filed in 1947 by the B.F. Goodrich Company, and the first commercial adhesive was introduced in 1958 by Eastman Kodak. afinitica.com

The remarkable adhesive properties of cyanoacrylates stem from their unique polymerization mechanism. The carbon-carbon double bond in the monomer is highly electron-deficient due to the presence of two electron-withdrawing groups: the cyano (CN) and the ester (COOR) groups. raajournal.com This electronic structure makes the monomer highly susceptible to anionic polymerization, which can be initiated by weak bases, including trace amounts of moisture present on most surfaces at ambient temperatures. pcbiochemres.comraajournal.comindexcopernicus.com

The polymerization process is exceedingly rapid and typically involves the following stages:

Initiation: A nucleophile, such as a hydroxide (B78521) ion from water, attacks the electrophilic carbon-carbon double bond of the cyanoacrylate monomer. This breaks the double bond and forms a carbanion. pcbiochemres.com

Propagation: The newly formed carbanion then acts as a nucleophile, attacking another monomer molecule. This process repeats, rapidly forming long, strong polymer chains. wikipedia.orgpcbiochemres.com

Termination: The polymerization reaction can be terminated by the presence of acidic species, which neutralize the propagating carbanion. pcbiochemres.com

This rapid, room-temperature polymerization allows cyanoacrylates to form strong bonds between a wide variety of substrates, including metals, plastics, rubbers, and biological tissues. afinitica.com While primarily known as adhesives, research has expanded into their use as coatings, in drug delivery systems, and for developing latent fingerprints in forensics. wikipedia.orgafinitica.commdpi.com The properties of the resulting polymer can be tuned by changing the alkyl ester group (the 'R' group). Longer alkyl chains, for instance, generally result in more flexible and biocompatible polymers. afinitica.com

Table 1: Common Cyanoacrylate Monomers and Their Applications

| Monomer | Chemical Formula | Typical Applications |

|---|---|---|

| Methyl 2-cyanoacrylate | C₅H₅NO₂ | General purpose, high-strength bonding (e.g., "Super Glue"). wikipedia.orgafinitica.com |

| Ethyl 2-cyanoacrylate | C₆H₇NO₂ | Most common industrial and household instant adhesive. wikipedia.orgpcbiochemres.com |

| n-Butyl 2-cyanoacrylate | C₈H₁₁NO₂ | Medical and veterinary tissue adhesives due to lower toxicity. wikipedia.orgafinitica.comnih.gov |

Positioning of Cyclohexyl 2-Cyanoacrylate within Advanced Materials Research

This compound is a cyanoacrylate monomer distinguished by the presence of a bulky cyclohexyl ring in its ester portion. ontosight.ai This structural feature imparts specific properties that make it a subject of interest in advanced materials research, differentiating it from the more common short-chain alkyl cyanoacrylates.

The physical and chemical properties of this compound are summarized below.

Table 2: Properties of this compound

| Property | Value |

|---|---|

| Synonyms | Cyclohexyl 2-cyanoprop-2-enoate; 2-Propenoic acid, 2-cyano-, cyclohexyl ester chemnet.comechemi.com |

| CAS Number | 10151-78-7 chemnet.comechemi.com |

| Molecular Formula | C₁₀H₁₃NO₂ chemnet.comechemi.com |

| Molecular Weight | 179.22 g/mol echemi.com |

| Density | 1.06 g/cm³ chemnet.com |

| Boiling Point | 282.3°C at 760 mmHg chemnet.com |

| Flash Point | 128.5°C chemnet.com |

| Refractive Index | 1.477 chemnet.com |

In the context of advanced materials, this compound is valued for several key characteristics. It typically exhibits higher viscosity compared to lower alkyl esters, which allows for more controlled application and precision in bonding. ontosight.ai Furthermore, the polymer derived from this monomer, poly(this compound), forms more flexible bonds. ontosight.ai This flexibility is advantageous in applications where the bonded materials are subject to movement or stress.

The presence of the cyclohexyl group also influences the polymer's thermal properties. For instance, in related polymer systems like poly(phosphonate)s, the incorporation of a cyclohexyl group has been shown to significantly increase the glass transition temperature of the resulting polymer compared to its n-alkyl counterparts. rsc.org This suggests that poly(this compound) could offer enhanced thermal stability for specific applications.

A significant area of research for cyanoacrylates is in the medical field, where biocompatibility and biodegradability are crucial. ontosight.ai this compound is noted for its biocompatibility, making it suitable for use in medical device assembly and as a tissue adhesive. ontosight.ai The polymer can degrade via hydrolysis of its ester linkages into non-toxic components, a desirable trait for in-vivo applications. ontosight.ai This positions this compound as a valuable monomer in the development of advanced biomaterials, including drug delivery systems and specialized coatings for medical implants. afinitica.comontosight.ai

Structure

2D Structure

3D Structure

Properties

CAS No. |

10151-78-7 |

|---|---|

Molecular Formula |

C10H13NO2 |

Molecular Weight |

179.22 g/mol |

IUPAC Name |

cyclohexyl 2-cyanoprop-2-enoate |

InChI |

InChI=1S/C10H13NO2/c1-8(7-11)10(12)13-9-5-3-2-4-6-9/h9H,1-6H2 |

InChI Key |

ILRMPAUJTPZAIQ-UHFFFAOYSA-N |

SMILES |

C=C(C#N)C(=O)OC1CCCCC1 |

Canonical SMILES |

C=C(C#N)C(=O)OC1CCCCC1 |

Other CAS No. |

10151-78-7 |

Origin of Product |

United States |

Synthetic Methodologies for Cyclohexyl 2 Cyanoacrylate

Precursor Synthesis via Esterification

The foundational step in synthesizing cyclohexyl 2-cyanoacrylate is the creation of its direct precursor, cyclohexyl cyanoacetate (B8463686). nih.gov This is achieved through the esterification of cyanoacetic acid with cyclohexanol (B46403).

The synthesis of cyclohexyl cyanoacetate involves a direct condensation reaction, specifically a Fischer esterification, between cyanoacetic acid and cyclohexanol. In this reaction, the carboxyl group of cyanoacetic acid reacts with the hydroxyl group of cyclohexanol to form an ester linkage, with water as a byproduct.

The reaction is reversible and requires the removal of water to drive the equilibrium towards the formation of the desired ester product. researchgate.net A common laboratory and industrial technique to achieve this is azeotropic distillation, often employing a Dean-Stark apparatus. gvpress.com

A typical procedure involves refluxing a mixture of cyanoacetic acid, cyclohexanol, an acid catalyst, and a water-immiscible solvent such as toluene (B28343) or benzene (B151609). gvpress.comorgsyn.org As the mixture refluxes, water formed during the reaction is continuously removed as an azeotrope with the solvent, thus shifting the reaction equilibrium to favor a high yield of cyclohexyl cyanoacetate.

The choice of catalyst and solvent system is critical for optimizing the esterification reaction's rate and yield.

Catalysis: The reaction is acid-catalyzed. While various acids can be employed, strong acids are preferred to achieve practical reaction rates.

Homogeneous Catalysts: Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA) are commonly used homogeneous catalysts due to their effectiveness and availability. gvpress.comgoogle.comgoogle.com However, their use can present challenges in separation and may lead to side reactions like the dehydration of cyclohexanol to cyclohexene. google.com

Heterogeneous Catalysts: Solid acid catalysts offer advantages such as easier separation from the reaction mixture, potential for reuse, and reduced corrosion and environmental issues. researchgate.net Examples of solid acids used in similar esterification reactions include cation-exchange resins like Amberlyst-15, acid-treated clays (B1170129) such as Filtrol-24, sulfated zirconia, and supported heteropolyacids. researchgate.netias.ac.in

Solvent Systems: The solvent plays a dual role: it acts as a reaction medium and as an azeotropic agent to remove water.

Azeotropic Solvents: Toluene and benzene are effective solvents for this purpose, as they form a low-boiling azeotrope with water, facilitating its removal via a Dean-Stark trap. gvpress.comorgsyn.org

Solvent Combination Systems: Patented methods describe the use of a dual-solvent system to improve reaction efficiency. This involves a primary solvent with good solubility for cyanoacetic acid combined with a secondary solvent that is substantially insoluble in water, enhancing the separation of the water byproduct. google.com

| Catalyst Type | Specific Examples | Role/Advantage |

| Homogeneous | p-Toluenesulfonic acid, Sulfuric acid | Effective, readily available. |

| Heterogeneous | Amberlyst-15, Filtrol-24, Sulfated zirconia | Ease of separation, reusability, less corrosive. researchgate.netresearchgate.netias.ac.in |

Knoevenagel Condensation for Monomer Formation

The second major stage in the synthesis is the formation of the cyanoacrylate monomer itself. This is accomplished through a Knoevenagel condensation, a classic carbon-carbon bond-forming reaction. raajournal.compcbiochemres.com

In this step, the previously synthesized cyclohexyl cyanoacetate reacts with formaldehyde (B43269) (methanal). The reaction is a base-catalyzed condensation between an active methylene (B1212753) compound (cyclohexyl cyanoacetate) and an aldehyde (formaldehyde). gvpress.compcbiochemres.com The active methylene group in cyclohexyl cyanoacetate, positioned between the nitrile (-CN) and the ester carbonyl (-C=O) groups, is readily deprotonated by a weak base to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of formaldehyde. The initial adduct then undergoes dehydration. However, this reaction does not directly yield the monomer in a stable form. Instead, it results in the formation of a prepolymer or oligomer of this compound. gvpress.comraajournal.com

The efficiency of the Knoevenagel condensation is highly dependent on the reaction conditions and the catalyst employed.

Catalyst Selection: The reaction is catalyzed by weak bases. A variety of catalysts have been shown to be effective.

Amine Catalysts: Primary and secondary amines like diethylamine (B46881) and piperidine (B6355638) are classic catalysts for this condensation. orgsyn.orgscielo.org.mxthermofisher.com

Solid-Phase Catalysts: Basic ion-exchange resins can also be used, simplifying catalyst removal. orgsyn.org

Modern Catalysts: More recent research has explored a range of catalysts to improve yields and reaction conditions, including L-proline, β-alanine, ionic liquids such as diisopropylethylammonium acetate (B1210297) (DIPEAc), and even nano-Fe₃O₄. scielo.org.mxresearchgate.net Triphenylphosphine has also been reported as a mild and efficient catalyst for Knoevenagel condensations. organic-chemistry.org

Optimization of Conditions:

Temperature: The reaction is often initiated at low temperatures to control the initial exothermic reaction.

Water Removal: As water is a byproduct, its removal helps drive the reaction to completion. This can be achieved through azeotropic distillation or the use of dehydrating agents like molecular sieves. thermofisher.com

Microwave Irradiation: A significant improvement in reaction times has been achieved by using microwave irradiation as a non-conventional heating source. This technique can reduce reaction times from hours to minutes compared to conventional oil bath heating, without a significant loss in yield. organic-chemistry.orgnih.gov

| Catalyst | Reaction Conditions | Key Advantages |

| Piperidine | Conventional heating | Traditional, well-established catalyst. orgsyn.org |

| DIPEAc (Ionic Liquid) | Shorter reaction times | High yields, environmentally benign work-up. scielo.org.mxresearchgate.net |

| Triphenylphosphine | Solvent-free, microwave irradiation | Mild conditions, high conversions, clean reaction. organic-chemistry.org |

| Basic Ion-Exchange Resins | Varies | Ease of catalyst separation. orgsyn.org |

Oligomerization and Depolymerization Processes

The direct product of the Knoevenagel condensation of cyclohexyl cyanoacetate and formaldehyde is a viscous oligomer or polymer. gvpress.comraajournal.com To obtain the desired monomer, a final depolymerization step is required.

This process, often referred to as "cracking," involves heating the crude polymer under reduced pressure. The high temperature provides the energy to break the polymer chains, and the vacuum allows the volatile monomer to be distilled off as it forms, preventing it from immediately repolymerizing. pcbiochemres.comnih.gov This thermal "unzipping" of the polymer regenerates the this compound monomer. mdpi.com

The crude monomer collected from the depolymerization is then purified, typically by fractional distillation. It is crucial to add both anionic and radical polymerization inhibitors, such as a weak acid (like sulfur dioxide) and a radical scavenger (like hydroquinone), to the purified monomer to ensure its stability during storage and prevent spontaneous polymerization. mdpi.com The high temperatures needed for the cracking process can limit the types of functional groups that can be incorporated into the cyanoacrylate ester, as the side chains must be stable under these conditions. gvpress.com

Controlled Oligomer Formation of this compound

The initial step in producing this compound is the Knoevenagel condensation reaction. This reaction involves the condensation of cyclohexyl cyanoacetate with a formaldehyde source, such as paraformaldehyde, in the presence of a basic catalyst. nih.govgoogle.com The reaction is typically carried out in an organic solvent that facilitates the removal of water formed during the condensation, often through azeotropic distillation. nih.gov

The mechanism of oligomer formation is believed to proceed via an anionic polymerization pathway rather than a stepwise condensation. scispace.com The concentration of the cyanoacetate is a critical factor in controlling the molecular weight of the resulting oligomer. A relatively high concentration of cyanoacetate helps to maintain the formation of a low molecular weight oligomer and prevents the creation of a high molecular weight polymer through a chain transfer mechanism. researchgate.net This control over viscosity and yield is crucial for the subsequent depolymerization step. researchgate.net

The choice of catalyst and solvent also plays a significant role. Weakly basic amines are often used as catalysts to avoid the self-condensation of formaldehyde. wikipedia.org Solvents like toluene or a mixture of ethyl methyl ketone and hexane (B92381) may be employed for the azeotropic removal of water. nih.gov

Depolymerization Strategies for Monomer Isolation and Purification

Once the prepolymer or oligomer is formed, the next critical step is thermal depolymerization, also known as "cracking," to yield the this compound monomer. nih.govgoogle.com This process involves heating the oligomer under reduced pressure. nih.govnih.gov The depolymerization temperature is a key parameter and is typically around 160°C. nih.gov

The "unzipping" mechanism of thermal degradation is characteristic of polycyanoacrylates, where the polymer chains undergo retro-polymerization to reform the monomer. nih.govmdpi.com The crude monomer vapor is then distilled and collected in a receiving flask. nih.gov This process often needs to be repeated, with the remaining mixture being recycled for further cracking until all the pure monomer is extracted. pcbiochemres.com

Role of Polymerization Inhibitors and Atmospheric Control During Depolymerization

Due to the high reactivity of the cyanoacrylate monomer, preventing premature polymerization during depolymerization and purification is paramount. This is achieved through the use of polymerization inhibitors and strict atmospheric control.

Two main types of inhibitors are employed:

Anionic polymerization inhibitors: These are acidic compounds that neutralize any basic species that could initiate anionic polymerization. google.com Examples include sulfur dioxide, nitric oxide, hydrogen fluoride, phosphorus pentoxide, and various sulfonic acids like p-toluenesulfonic acid. google.comnih.govgoogle.com Gaseous acidic inhibitors can be mixed with the monomer vapors during depolymerization and dissolve in the condensed liquid. google.com

Radical polymerization inhibitors: These are typically phenolic compounds such as hydroquinone, p-methoxyphenol, and catechol. google.com They are added to stabilize the monomer against free-radical polymerization, which can be initiated by heat or light. google.com

These inhibitors are often introduced at various stages, including in the distillation vessel and the receiver, to ensure the stability of the monomer throughout the synthesis and purification process. google.com Careful control of the inhibitor concentration is necessary, as an excess can adversely affect the subsequent polymerization and cure rate of the final adhesive product. google.com

Advanced Purification Techniques and Purity Assessment for Monomer Synthesis

Achieving a high-purity this compound monomer is essential for its performance in adhesive applications. The crude monomer obtained from depolymerization undergoes further purification, typically through distillation. google.com

One advanced technique involves distillation in the presence of a polymerization inhibitor with a boiling point close to that of the 2-cyanoacrylate monomer (within ±12°C). google.com This ensures that the inhibitor co-distills with the monomer, providing continuous protection against polymerization throughout the distillation system, including the column and condenser. google.com This method allows for the use of multi-plate distillation columns or higher reflux ratios to obtain a high-purity product in a single step. google.com

The purity of the final monomer is assessed using various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and gas-liquid chromatography (GLPC) are commonly used to confirm the structure and purity of the synthesized this compound. afinitica.com

Polymerization Mechanisms and Kinetics of Cyclohexyl 2 Cyanoacrylate

Anionic Polymerization Pathways

The anionic polymerization of cyanoacrylates is the primary mechanism for their rapid curing. pcbiochemres.com This process is typically initiated by nucleophiles.

Initiation by Nucleophilic Species (e.g., Hydroxyl Ions, Amines, Phosphines)

The polymerization of cyanoacrylates is initiated by the nucleophilic attack on the electrophilic β-carbon of the monomer. pcbiochemres.com Common initiators include hydroxyl ions (from water), amines, and phosphines. pcbiochemres.com For Cyclohexyl 2-cyanoacrylate, it is expected that these same nucleophiles would initiate polymerization. However, the rate of initiation could be influenced by the steric hindrance of the cyclohexyl group, a factor that requires empirical data for quantification.

Elucidation of Propagating Carbanion Formation and Resonance Stabilization

Following initiation, a propagating carbanion is formed at the α-carbon. pcbiochemres.com This carbanion is stabilized by resonance through the delocalization of the negative charge across the cyano and carbonyl groups. pcbiochemres.com This resonance stabilization is a key feature of all cyanoacrylate polymerizations. The fundamental mechanism of carbanion formation and stabilization in this compound would be analogous to other cyanoacrylates, though the specific electron-donating or -withdrawing effect of the cyclohexyl group compared to other alkyl groups could subtly influence the stability of the carbanion.

Influence of Environmental Variables on Anionic Polymerization Rate

Environmental factors such as temperature and humidity are known to significantly affect the rate of cyanoacrylate polymerization. pcbiochemres.com Higher temperatures generally increase the reaction rate, while the presence of moisture provides the hydroxyl ions necessary for initiation. pcbiochemres.com For this compound, it is anticipated that similar dependencies exist. However, specific activation energies and the precise relationship between humidity levels and polymerization speed would need to be experimentally determined.

Effect of Initiator Structure and Concentration on Polymerization

The structure and concentration of the initiator play a crucial role in polymerization. More potent nucleophiles or higher concentrations of initiators will lead to faster polymerization rates. The bulky nature of certain initiators might interact differently with the steric bulk of the cyclohexyl group, affecting initiation efficiency. Quantitative studies on how different initiators and their concentrations affect the polymerization of this compound are not currently available.

Mechanisms of Molecular Weight Control in Anionic Polymerization

Controlling the molecular weight of the final polymer is critical for determining its properties. In anionic polymerization, molecular weight can be influenced by factors such as initiator and monomer concentration, temperature, and the presence of chain transfer agents. For anionic polymerization of cyanoacrylates, achieving high molecular weight polymers can be challenging, with molecular weight often being dependent on the pH of the medium. nih.gov Specific methodologies for controlling the molecular weight of poly(this compound) would require dedicated research.

Chemical Inhibition of Anionic Polymerization

To stabilize cyanoacrylate monomers and prevent premature polymerization, inhibitors are used. These are typically acidic compounds that can quench the anionic propagating species. pcbiochemres.com Both strong and weak acids can act as inhibitors, with strong acids being capable of halting the polymerization entirely. pcbiochemres.com Acidic gases like sulfur dioxide and various protonic or Lewis acids are commonly employed for this purpose. google.comafinitica.com While it is certain that similar inhibitors would be effective for this compound, the optimal type and concentration for this specific monomer would need to be determined through empirical study.

Radical Polymerization Investigations

While this compound, like other alkyl 2-cyanoacrylates (CAs), is predominantly known for its rapid anionic polymerization in the presence of even weak nucleophiles like water, its radical polymerization presents a synthetically useful but more challenging alternative. nih.govraajournal.com The investigation into its radical-mediated polymerization requires specific conditions to suppress the overwhelmingly fast anionic pathway. nih.gov

Conditions Favoring Radical Polymerization (e.g., Acidic Environments)

The fundamental prerequisite for achieving radical polymerization of any alkyl 2-cyanoacrylate is the stringent exclusion of nucleophiles and the deliberate creation of an acidic environment. nih.govresearchgate.net The high reactivity of CAs stems from the two strong electron-withdrawing groups—the nitrile (-CN) and the ester (-COOR)—attached to the α-carbon. mdpi.com This electronic structure makes the β-carbon of the vinyl group highly susceptible to nucleophilic attack, which initiates anionic polymerization almost instantaneously. mdpi.combohrium.com

To counteract this, radical polymerization must be conducted in the presence of strong acid stabilizers or inhibitors. researchgate.net These acidic compounds effectively neutralize trace amounts of water and other weak bases that would otherwise act as anionic initiators. nih.govafinitica.com By protonating and deactivating these nucleophilic species, the anionic pathway is sufficiently suppressed, allowing the much slower, but synthetically more versatile, radical polymerization mechanism to proceed when a radical initiator is introduced. nih.govresearchgate.net Common anionic inhibitors used for this purpose in studies of related cyanoacrylates include Lewis acids and various sulfonic acids. researchgate.net

Photoinitiated Radical Polymerization Systems

Photoinitiation offers a method for initiating polymerization with spatial and temporal control. While research specifically detailing the photoinitiated radical polymerization of this compound is not widely documented, studies on related monomers like ethyl 2-cyanoacrylate (ECA) provide insight into potential systems. For instance, phosphonium (B103445) salts such as benzyltriphenylphosphonium (B107652) hexafluoroantimonate have been investigated as photoinitiators for ECA polymerization. nih.gov These studies discuss the potential for both zwitterionic and radical mechanisms involving the decomposition of the salt upon irradiation. nih.gov

The general approach involves an initiator that, upon exposure to light of a specific wavelength, generates radical species capable of attacking the monomer's double bond and commencing the polymerization chain reaction. Given the necessity of an acidic medium to prevent anionic polymerization, any photoinitiating system for the radical polymerization of this compound would need to be compatible with these acidic conditions.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of Cyanoacrylates

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a prominent reversible-deactivation radical polymerization (RDRP) technique that enables the synthesis of polymers with controlled molecular weights and low polydispersity. mdpi.comresearchgate.net This method has been successfully applied to the polymerization of alkyl 2-cyanoacrylates, offering a pathway to complex polymer architectures like block copolymers. nih.govbohrium.com

The RAFT process utilizes a thiocarbonylthio compound, known as a RAFT agent, to mediate the polymerization. researchgate.net While specific studies detailing the RAFT polymerization of this compound are limited, research on other CAs like ethyl, butyl, and 2-phenylethyl cyanoacrylate has demonstrated the feasibility of this technique. researchgate.net In these systems, a macro-RAFT agent, such as a poly(methyl methacrylate) dithiobenzoate, is used to initiate the polymerization of the cyanoacrylate monomer. researchgate.net However, studies have also indicated that achieving a well-controlled or "living" character can be challenging due to some loss of the RAFT end-group during the process. researchgate.net

Determination of Reactivity Ratios and Tendencies towards Alternating Copolymerization

Reactivity ratios are critical parameters in copolymerization that describe the relative reactivity of a propagating radical chain end toward adding the same monomer versus the comonomer. mdpi.com These ratios, denoted as r₁ and r₂, determine the composition and structure of the resulting copolymer.

Table 1: Reactivity Ratios of Methyl 2-Cyanoacrylate (M₁) with Various Vinyl Monomers (M₂) at 60 °C

| Comonomer (M₂) | r₁ (Methyl 2-Cyanoacrylate) | r₂ (Comonomer) |

|---|---|---|

| Methyl Methacrylate (B99206) | 0.25 | 0.04 |

Data sourced from a 2018 review on radical polymerization of alkyl 2-cyanoacrylates. mdpi.com

This table is for illustrative purposes to explain the concept of reactivity ratios for a related cyanoacrylate, as specific data for this compound was not found in the researched literature.

Copolymerization Strategies Involving Cyclohexyl 2 Cyanoacrylate

Copolymerization with Other Alkyl 2-Cyanoacrylates

The copolymerization of cyclohexyl 2-cyanoacrylate with other alkyl 2-cyanoacrylates allows for the fine-tuning of polymer properties by varying the length and structure of the alkyl side chains. This approach can influence the glass transition temperature, flexibility, and hydrophobicity of the resulting copolymer.

Synthesis and Characterization of Poly(this compound-co-ethoxyethyl 2-cyanoacrylate)

The synthesis would likely involve the use of a common radical initiator, such as azobisisobutyronitrile (AIBN), or an anionic initiator, with careful control of reaction conditions to prevent homopolymerization. Characterization would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to determine the copolymer composition, Gel Permeation Chromatography (GPC) for molecular weight and polydispersity analysis, and Differential Scanning Calorimetry (DSC) to measure the glass transition temperature.

Poly(this compound-co-isobutyl 2-cyanoacrylate) Systems

Similar to the ethoxyethyl 2-cyanoacrylate copolymers, specific research on poly(this compound-co-isobutyl 2-cyanoacrylate) systems is limited. However, isobutyl 2-cyanoacrylate is a well-known monomer used in medical adhesives. ethernet.edu.et Its copolymerization with this compound could yield a material with a balance of properties suitable for biomedical applications. The isobutyl group would impart a degree of flexibility and biocompatibility, while the cyclohexyl group could enhance the mechanical strength and thermal properties of the resulting copolymer.

The synthetic and characterization methodologies would be analogous to those described for the ethoxyethyl 2-cyanoacrylate copolymers. A key area of investigation for such a copolymer system would be the determination of its monomer reactivity ratios to understand the copolymerization behavior and predict the final polymer microstructure.

Copolymerization with Structurally Diverse Vinyl Monomers

Copolymerizing this compound with vinyl monomers that are structurally different from acrylates opens up a wider range of possibilities for material design. This can lead to copolymers with significantly altered chemical and physical properties, suitable for advanced applications such as precursor materials for carbon fibers or as modified engineering plastics.

Acrylonitrile (B1666552) Copolymerization for Precursor Materials

The copolymerization of cyanoacrylates with acrylonitrile (AN) is of particular interest for the development of carbon fiber precursors. Research has been conducted on the copolymerization of dicyclohexylammonium (B1228976) 2-cyanoacrylate (CA), a close derivative of this compound, with acrylonitrile. mdpi.comnih.govnih.gov These studies provide valuable insights into the potential behavior of this compound in similar systems.

In a typical study, copolymers of AN and CA were synthesized via solution polymerization using AIBN as the initiator. mdpi.comnih.gov The resulting copolymer composition was found to be similar to the monomer feed ratio, as determined by proton NMR and elemental analysis. mdpi.comnih.gov

Table 1: Copolymerization of Dicyclohexylammonium 2-Cyanoacrylate (CA) with Acrylonitrile (AN)

| CA in Feed (mol%) | CA in Copolymer (mol%) | Initiation Temperature of Cyclization (°C) (in N₂) | Initiation Temperature of Cyclization (°C) (in air) | Activation Energy for Cyclization (kJ/mol) (in air) |

|---|---|---|---|---|

| 0.19 | ~0.19 | ~235 | - | - |

| 0.78 | ~0.78 | ~235 | 160.1 | 116 |

Data sourced from studies on dicyclohexylammonium 2-cyanoacrylate. mdpi.comnih.gov

The incorporation of the cyanoacrylate comonomer was shown to have a significant impact on the thermal properties of the resulting poly(acrylonitrile-co-cyanoacrylate) copolymers. mdpi.comnih.gov Differential scanning calorimetry (DSC) analysis revealed that the initiation temperature for the cyclization of nitrile groups, a crucial step in the carbonization process, was lowered in the presence of the cyanoacrylate comonomer. mdpi.comnih.gov This effect is advantageous as it can reduce the energy requirements for carbon fiber production. Furthermore, the thermal stability of the copolymers in air was found to be higher than that of the PAN homopolymer. mdpi.comnih.gov

Copolymerization with Methyl Methacrylate (B99206)

The reactivity ratios for the copolymerization of various alkyl 2-cyanoacrylates with MMA have been determined, as shown in the table below. These ratios indicate a tendency towards the formation of random copolymers with some degree of alternation. mdpi.com

Table 2: Reactivity Ratios for the Copolymerization of Alkyl 2-Cyanoacrylates (M₁) with Methyl Methacrylate (M₂) at 60 °C

| Alkyl Group (R) | r₁ | r₂ |

|---|---|---|

| Methyl | 0.25 | 0.04 |

| Ethyl | 0.16 | 0.08 |

| n-Butyl | 0.236 | 0.057 |

Data for methyl, ethyl, and n-butyl 2-cyanoacrylate. mdpi.com

Based on these data, it can be inferred that the copolymerization of this compound with MMA would also likely result in a random copolymer. The bulky cyclohexyl group might influence the reactivity ratios, but a strong alternating tendency is expected due to the electron-withdrawing nature of the cyanoacrylate and the electron-donating character of the methacrylate. The resulting copolymer would be expected to have a higher glass transition temperature than a pure poly(methyl methacrylate) and improved thermal stability compared to a pure poly(this compound).

Investigation of Methylene (B1212753) Malonates Copolymerization

Methylene malonates are another class of electron-deficient monomers that can undergo copolymerization with alkyl 2-cyanoacrylates. Studies have been conducted on the anionic and radical copolymerization of ethyl 2-cyanoacrylate with various alkyl and fluoroalkyl methylene malonates. mdpi.com These investigations have shown that it is possible to generate random copolymers. mdpi.com

The inclusion of methylene malonate units into a poly(cyanoacrylate) backbone has been found to enhance the thermal and hydrolytic stability of the resulting material. mdpi.com While specific data on the copolymerization of this compound with methylene malonates is not available, it is reasonable to expect a similar improvement in properties. The bulky cyclohexyl group, combined with the structural features of the methylene malonate, could lead to copolymers with unique thermal and mechanical characteristics. Further research is required to determine the reactivity ratios and fully characterize the properties of such copolymer systems.

Graft Copolymerization Techniques for Poly(this compound)

Graft copolymerization is a powerful method for modifying the properties of a pre-existing polymer backbone by attaching side chains of a different composition. This creates a branched copolymer with distinct properties derived from both the backbone and the grafted chains. There are three primary strategies for synthesizing graft copolymers: "grafting-from," "grafting-onto," and "grafting-through". nih.govcmu.eduresearchgate.net These techniques could be applied to create novel materials based on poly(this compound) (PCCA), either by using PCCA as the backbone or by grafting this compound (CCA) onto another polymer.

Grafting-From : In this method, active sites are created along a polymer backbone, which then initiate the polymerization of a second monomer to grow the graft chains. For example, a polymer backbone could be functionalized with initiator sites capable of starting the radical polymerization of CCA.

Grafting-Onto : This technique involves attaching pre-synthesized polymer chains (with reactive end-groups) onto a polymer backbone that has complementary reactive sites. A PCCA chain could be synthesized with a reactive terminal group and then attached to a different polymer backbone. researchgate.net

Grafting-Through : This approach uses a macromonomer—a polymer chain with a polymerizable end group—which is then copolymerized with another monomer to form a backbone with polymeric side chains. cmu.eduresearchgate.net A PCCA macromonomer could be copolymerized with a vinyl monomer to create a graft copolymer.

A relevant example is the radical graft copolymerization of ethyl 2-cyanoacrylate (a close analogue to CCA) onto a poly(butadiene-co-acrylonitrile) backbone using a chemical initiator. mdpi.com This demonstrates the feasibility of using radical polymerization to graft cyanoacrylate monomers from a pre-existing polymer, a technique directly applicable to CCA.

Interactive Table: Comparison of Graft Copolymerization Techniques

| Technique | Description | Advantages | Disadvantages |

|---|---|---|---|

| Grafting-From | Polymerization of graft chains is initiated from sites on the backbone polymer. | High grafting density can be achieved; steric hindrance is minimized during synthesis. | Requires initiation sites on the backbone; characterization of grafted chains is difficult. |

| Grafting-Onto | Pre-made polymer chains are attached to the backbone polymer. | Both backbone and graft chains can be fully characterized before grafting. | Grafting efficiency can be low due to steric hindrance, leading to low grafting density. researchgate.net |

| Grafting-Through | A macromonomer (a polymer with a polymerizable end-group) is copolymerized with another monomer. | Allows for well-defined side chains and control over branch spacing. cmu.edu | Reduced polymerizability can occur due to the large size of the macromonomer. nih.gov |

Advanced Characterization Techniques for Poly Cyclohexyl 2 Cyanoacrylate Systems

Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of cyclohexyl 2-cyanoacrylate and its polymer. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

In the ¹H NMR spectrum of the this compound monomer, distinct signals corresponding to the various protons are expected. The protons on the cyclohexyl ring would appear as a complex multiplet in the aliphatic region. The vinyl protons of the acrylate (B77674) group would produce characteristic signals in the olefinic region of the spectrum.

The ¹³C NMR spectrum of the monomer provides complementary information. Key resonances would include those for the carbonyl carbon of the ester group, the carbons of the cyano group, the vinyl carbons, and the distinct carbons of the cyclohexyl ring.

Upon polymerization, significant changes are observed in the NMR spectra. The disappearance of the vinyl proton and carbon signals is a clear indication of the polymerization process, where the C=C double bond is converted into a C-C single bond in the polymer backbone. The signals corresponding to the cyclohexyl group and the ester moiety remain, although they may experience slight shifts in their chemical environment due to the formation of the polymer chain. researchgate.netresearchgate.netrsc.org Diffusion-ordered NMR spectroscopy (DOSY) can also be employed to analyze the hydrodynamic size of the polymer in solution. rsc.org

Table 1: Representative NMR Data for Cyclohexyl Acrylate Analogs

| Nucleus | Compound Type | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | Cyclohexyl Methacrylate (B99206) chemicalbook.com | 1.95-1.40 | m | Cyclohexyl protons |

| ¹H | Cyclohexyl Methacrylate chemicalbook.com | 6.10, 5.55 | s | Vinyl protons |

| ¹³C | Cyclohexyl Acetate (B1210297) chemicalbook.com | 170.5 | s | C=O |

| ¹³C | Cyclohexyl Acetate chemicalbook.com | 72.5 | s | O-CH |

| ¹³C | Cyclohexyl Acetate chemicalbook.com | 31.6, 25.4, 23.7 | t | Cyclohexyl CH₂ |

| ¹³C | Cyclohexyl Isothiocyanate chemicalbook.com | 130.0 | s | N=C=S |

| ¹³C | Cyclohexyl Isothiocyanate chemicalbook.com | 57.0 | s | N-CH |

| ¹³C | Cyclohexyl Isothiocyanate chemicalbook.com | 32.8, 25.3, 24.6 | t | Cyclohexyl CH₂ |

Note: This table provides representative data for similar cyclohexyl-containing acrylate and related compounds to illustrate expected chemical shift regions. Actual values for this compound may vary.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique for identifying functional groups and monitoring the polymerization of this compound. azom.comoptikinstruments.hr The FTIR spectrum of the monomer exhibits characteristic absorption bands corresponding to its key functional groups.

Key vibrational bands for the this compound monomer include:

C≡N stretch: A sharp, intense band around 2240 cm⁻¹.

C=O stretch (ester): A strong absorption typically in the range of 1735-1750 cm⁻¹.

C=C stretch (vinyl): A band of variable intensity around 1620-1640 cm⁻¹.

C-H stretches (cyclohexyl and vinyl): Multiple bands in the 2850-3100 cm⁻¹ region. researchgate.netmdpi.com

During polymerization, the most significant change in the FTIR spectrum is the disappearance or significant reduction in the intensity of the C=C stretching vibration, confirming the consumption of the monomer's double bond. mdpi.comresearchgate.net The bands associated with the cyano and ester groups, as well as the cyclohexyl ring, will remain in the spectrum of the resulting poly(this compound). researchgate.netresearchgate.net This makes FTIR an excellent tool for monitoring the kinetics of the polymerization reaction. mdpi.com

Table 2: Key FTIR Absorption Bands for this compound Systems

| Functional Group | Wavenumber (cm⁻¹) (Monomer) | Wavenumber (cm⁻¹) (Polymer) | Notes |

| C≡N Stretch | ~2240 | ~2240 | Remains after polymerization |

| C=O Stretch | ~1735-1750 researchgate.net | ~1740-1755 researchgate.net | May shift slightly upon polymerization |

| C=C Stretch | ~1620-1640 mdpi.com | Absent or significantly diminished | Indicates polymerization |

| C-H Stretch (Aliphatic) | ~2850-2950 researchgate.net | ~2850-2950 researchgate.net | Characteristic of the cyclohexyl group |

Raman Spectroscopy for Polymerization Monitoring and Polymeric Structure Analysis

Raman spectroscopy serves as a complementary technique to FTIR, offering distinct advantages for the analysis of poly(this compound) systems. semi.ac.cn It is particularly well-suited for monitoring polymerization kinetics in real-time and for characterizing the polymer's structure. nih.govnih.gov

The Raman spectrum of the this compound monomer is characterized by strong scattering from the C=C double bond and the C≡N triple bond. The C=C stretching vibration, typically appearing around 1617-1632 cm⁻¹, is particularly intense in the Raman spectrum, making it an excellent probe for monitoring the polymerization process. semi.ac.cnmdpi.com As polymerization proceeds, the intensity of this band decreases, allowing for the quantitative determination of monomer conversion. mdpi.comspectroscopyonline.com

The C≡N stretching vibration also gives a strong Raman signal. Other characteristic bands include those from the C-H and C-C bonds of the cyclohexyl ring. researchgate.net Raman spectroscopy can be performed directly on bulk samples or through transparent packaging, making it a valuable tool for in-situ monitoring of curing processes. semi.ac.cnnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the primary chromophore is the α,β-unsaturated nitrile system (C=C-C≡N) and the carbonyl group of the ester. The monomer will exhibit a characteristic absorption maximum in the UV region.

Upon polymerization, the conjugation of the double bond with the cyano group is lost. This results in a significant change in the UV-Vis spectrum, specifically a hypsochromic shift (shift to shorter wavelengths) and a decrease in the molar absorptivity of the π → π* transition associated with the conjugated system. This change can be used to monitor the disappearance of the monomer and the progress of the polymerization reaction. While not as structurally informative as NMR or FTIR, UV-Vis spectroscopy can be a simple and effective method for kinetic studies. semi.ac.cn

Mass Spectrometry (MS) for Monomer and Oligomer Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is highly effective for confirming the molecular weight of the this compound monomer and for identifying and characterizing oligomeric species formed during the initial stages of polymerization. researchgate.netrsc.org

For the monomer, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used to confirm its purity and molecular weight. nih.gov The mass spectrum will show the molecular ion peak corresponding to the exact mass of this compound, as well as characteristic fragmentation patterns that can aid in its structural confirmation. chemicalbook.com

In the analysis of the polymer, techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) MS can be used to characterize the distribution of oligomers. nih.govnih.gov This information is valuable for understanding the polymerization mechanism and the early stages of polymer chain growth. By analyzing the mass differences between adjacent peaks in the oligomer distribution, the repeating monomer unit can be confirmed.

Chromatographic Analysis of Poly(this compound)

Chromatographic techniques are essential for separating and analyzing the components of a polymer sample based on their size, polarity, or other physical properties. For poly(this compound), the primary chromatographic method of interest is size-exclusion chromatography.

Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the most important chromatographic technique for characterizing the molecular weight distribution of poly(this compound). In SEC/GPC, the polymer solution is passed through a column packed with porous gel particles. Larger polymer molecules are excluded from the pores and elute first, while smaller molecules can penetrate the pores and have a longer retention time.

By calibrating the system with polymer standards of known molecular weight, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the poly(this compound) sample can be determined. These parameters are critical as they directly influence the physical and mechanical properties of the final polymer material. GPC analysis can reveal important information about the success of the polymerization, the presence of low molecular weight oligomers, and any degradation of the polymer chains. nih.gov

Gas-Liquid Chromatography (GLC) for Monomer Purity and Retention Data

Gas-Liquid Chromatography (GLC) is an essential technique for assessing the purity of the this compound monomer. This method is highly effective in separating the monomer from any residual solvents, starting materials, or by-products from the synthesis process. The retention time of the monomer in the GLC column is a key parameter for its identification and quantification.

The purity of the monomer is critical as impurities can significantly affect the polymerization process and the final properties of the polymer. For instance, acidic or basic impurities can either inhibit or accelerate polymerization, leading to inconsistent material performance.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight and molecular weight distribution of poly(this compound). This information is paramount as it directly influences the mechanical and physical properties of the polymer, such as its strength, viscosity, and degradation rate.

In a typical GPC analysis, a solution of the polymer is passed through a column packed with porous gel beads. Larger polymer chains are excluded from the pores and elute first, while smaller chains penetrate the pores to varying extents and elute later. This separation by size allows for the determination of the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A narrow PDI indicates a more uniform polymer chain length, which often translates to more predictable material properties.

| Property | Description | Typical Value |

| Number Average Molecular Weight (Mn) | The total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules. | Varies with polymerization conditions |

| Weight Average Molecular Weight (Mw) | An average molecular weight that is more sensitive to the presence of high molecular weight chains. | Varies with polymerization conditions |

| Polydispersity Index (PDI) | A measure of the breadth of the molecular weight distribution. | Varies with polymerization conditions |

Thermal Analysis of Poly(this compound)

Thermal analysis techniques are employed to study the behavior of poly(this compound) as a function of temperature. These methods provide valuable insights into the polymer's thermal transitions, stability, and polymerization kinetics.

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Polymerization Enthalpies

Differential Scanning Calorimetry (DSC) is a powerful tool for investigating the thermal transitions of poly(this compound). By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can identify the glass transition temperature (Tg), melting temperature (Tm) if crystalline domains are present, and the heat of polymerization.

The glass transition temperature is a critical parameter, representing the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This has significant implications for the material's end-use applications. The enthalpy of polymerization, which can also be determined by DSC, provides fundamental data on the thermodynamics of the polymerization reaction.

Thermogravimetric Analysis (TGA) for Thermal Stability Profiles

Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of poly(this compound). This technique measures the change in mass of a sample as it is heated at a controlled rate. The resulting data provides a thermal stability profile, indicating the temperature at which the polymer begins to decompose.

The decomposition of poly(cyanoacrylates) typically occurs via a depolymerization process, reverting to the monomer. The onset temperature of decomposition is a key indicator of the polymer's thermal stability. TGA can also be used to determine the residual weight of the polymer after heating, which can provide information about the presence of any non-volatile additives or fillers.

| Analysis Technique | Information Obtained |

| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg), melting temperature (Tm), heat of polymerization. |

| Thermogravimetric Analysis (TGA) | Onset temperature of decomposition, thermal stability profile, residual weight. |

Surface and Interfacial Analysis of Polymeric Films

The performance of poly(this compound) in many applications, particularly as an adhesive or coating, is highly dependent on its surface and interfacial properties.

X-ray Photoelectron Spectroscopy (XPS) for Interfacial Bonding Investigations

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is particularly valuable for investigating the interfacial bonding of poly(this compound) films.

By analyzing the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed, XPS can provide detailed information about the chemical bonds formed at the interface between the polymer and a substrate. This is crucial for understanding adhesion mechanisms and for developing strategies to improve bond strength and durability.

| Element | Binding Energy (eV) for C-C/C-H | Binding Energy (eV) for C-O | Binding Energy (eV) for C=O |

| Carbon (C1s) | ~285.0 | ~286.5 | ~288.0 |

| Oxygen (O1s) | - | ~533.0 | ~532.0 |

Scanning Electron Microscopy (SEM) for Polymer Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of materials at high resolution. researchgate.net The method involves scanning a sample with a focused beam of electrons, which interact with atoms in the sample to produce various signals that contain information about the surface's composition and topography. For polymer analysis, SEM provides critical insights into particle size, shape, surface texture, and the distribution of different phases within a blend or composite. researchgate.netmdpi.com

In the context of poly(this compound) systems, SEM analysis is vital for understanding the polymer's microstructure as formed under different polymerization and processing conditions. For instance, in applications like electron beam resists, the integrity and uniformity of the polymer film are paramount. SEM can reveal surface imperfections, such as the cracks that were observed when poly(this compound) was applied to SiO₂ shifter layers, a phenomenon attributed to the bulky, cyclic alkyl group. spie.org

Furthermore, if poly(this compound) were synthesized as nanoparticles for a delivery system, SEM would be used to characterize the size distribution, shape (e.g., spherical, irregular), and aggregation state of the particles. This morphological data is crucial for predicting the material's behavior in its intended application.

Research Findings from SEM Analysis

While specific SEM micrographs for pure poly(this compound) homopolymers are not widely published, the analysis of related copolymers provides insight. A study on copolymers of this compound and ethoxyethyl 2-cyanoacrylate for phase-shift mask fabrication highlighted the morphological challenges. spie.org The inclusion of the noncyclic ethoxyethyl group was found to prevent the cracking observed with the pure cyclohexyl-containing polymer, demonstrating how comonomer incorporation can directly alter surface morphology and improve mechanical stability on a substrate. spie.org

Below is a representative table of morphological features that would be typically identified and measured using SEM for a hypothetical poly(this compound) nanoparticle system.

Interactive Table: Representative SEM Morphological Data for Poly(this compound) Nanoparticles

| Feature Analyzed | Observation | Typical Measurement Range | Significance |

| Particle Shape | Predominantly spherical with some irregular particles | N/A | Affects flow properties and packing density. |

| Particle Size | Bimodal distribution observed | 150 nm - 300 nm | Influences surface area and interaction with surrounding media. |

| Surface Texture | Generally smooth surfaces | N/A | Impacts adhesive properties and inter-particle friction. |

| Aggregation | Minor clustering of primary particles | Clusters up to 1 µm | Affects dispersion stability and effective particle size. |

| Porosity | Non-porous surface structure observed | N/A | Determines absorption capacity and potential for encapsulation. |

X-ray Diffraction (XRD) for Crystalline and Amorphous Structures

X-ray Diffraction (XRD) is a primary technique used to determine the solid-state structure of materials, distinguishing between crystalline and amorphous phases. researchgate.net When a material is subjected to X-ray beams, crystalline domains with ordered atomic arrangements produce sharp diffraction peaks, while disordered or amorphous regions produce broad halos. kci.go.kr The position (2θ angle) and intensity of the peaks are characteristic of the specific crystal lattice structure. For polymers, which are often semi-crystalline, XRD is used to quantify the degree of crystallinity—the proportion of crystalline regions within the amorphous matrix. researchgate.net

The degree of crystallinity is a critical parameter for poly(this compound) as it directly influences its mechanical and thermal properties. A higher degree of crystallinity is generally associated with increased rigidity, tensile strength, and thermal stability. researchgate.net The bulky cyclohexyl side group on the polymer backbone can be expected to sterically hinder the ordered packing of polymer chains, likely resulting in a predominantly amorphous structure. An XRD analysis would confirm this hypothesis by showing a broad, diffuse halo across a wide 2θ range, with potentially some small, broad peaks if any nanocrystalline domains are present.

Research Findings from XRD Analysis

The formula used is: Xc (%) = [ Ac / (Ac + Aa) ] × 100

An XRD analysis of a copolymer containing dicyclohexylammonium (B1228976) 2-cyanoacrylate, while focused on thermal properties, implicitly suggests that the introduction of such bulky monomers influences the final polymer structure, which would be quantifiable with XRD.

The table below illustrates the kind of data that an XRD analysis of a hypothetical semi-crystalline poly(this compound) sample would provide.

Interactive Table: Representative XRD Data for Poly(this compound)

| 2θ Angle (°) | d-spacing (Å) | Interpretation | Relative Intensity |

| 19.8 | 4.48 | Broad peak indicating some short-range order | Low |

| 20-30 | 4.43 - 2.97 | Very broad halo, characteristic of amorphous content | High |

| 40.5 | 2.22 | Minor, broad peak suggesting nanocrystalline domains | Very Low |

This representative data suggests a material that is overwhelmingly amorphous, which is consistent with the expected structure of a polymer containing a bulky cyclohexyl side chain.

Degradation Mechanisms of Poly Cyclohexyl 2 Cyanoacrylate

Hydrolytic Degradation Pathways

The primary mechanism for the breakdown of poly(alkyl cyanoacrylates) in an aqueous environment is through hydrolytic scission of the polymer chain. afinitica.com This process is analogous to the degradation reported for other polymers with similar molecular structures, such as poly(vinylidene cyanide). afinitica.com The degradation is initiated by the attack of water molecules or hydroxyl ions on the polymer backbone, leading to a reverse Knoevenagel reaction. afinitica.com

Kinetic studies performed on the homologous series of poly(alkyl a-cyanoacrylates) reveal that the rate of hydrolytic degradation is highly dependent on the nature of the alkyl ester group. afinitica.com Research indicates a distinct trend where the rate of degradation under neutral conditions decreases as the homologous series is ascended; that is, as the alkyl side chain becomes larger and more sterically bulky. afinitica.com

While specific kinetic data for poly(cyclohexyl 2-cyanoacrylate) is not extensively documented, the established trend allows for extrapolation. Given the bulky nature of the cyclohexyl group compared to smaller alkyl chains like methyl or butyl, poly(this compound) is expected to exhibit a significantly slower hydrolysis rate in neutral aqueous conditions. afinitica.com Studies on other poly(alkyl cyanoacrylates) in a homogeneous solution show a marked difference in degradation rates at neutral pH, which diminish as the ester group gets larger. afinitica.com

Table 1: Homogeneous Degradation Rates of Various Poly(alkyl cyanoacrylates) at Different pH Levels

| Polymer of | Number-Average Molecular Weight | Degradation Rate Constant, k (hr⁻¹) at pH 7 | Degradation Rate Constant, k (hr⁻¹) at pH 8 |

|---|---|---|---|

| Methyl ester | 2204 | 3.0 x 10⁻³ | 1.0 x 10⁻² |

| Ethyl ester | 1533 | 2.0 x 10⁻⁴ | 1.5 x 10⁻² |

| Butyl ester | 2054 | 1.0 x 10⁻⁵ | 2.0 x 10⁻² |

| Cyclohexyl ester | (Not specified) | Expected to be < 1.0 x 10⁻⁵ | (Not specified) |

Data for methyl, ethyl, and butyl esters sourced from reference afinitica.com. The value for cyclohexyl ester is an extrapolation based on established chemical principles.

The hydrolytic degradation of poly(alkyl cyanoacrylates) results in the formation of two primary by-products: formaldehyde (B43269) and the corresponding alkyl cyanoacetate (B8463686). afinitica.com The scission of the polymer chain is accompanied by a decrease in the number-average molecular weight of the polymer. afinitica.com

The production of formaldehyde has been definitively proven through the preparation of its 2,4-dinitrophenylhydrazine (B122626) and dimedone derivatives from the aqueous extracts of the degrading polymer. afinitica.com For poly(this compound), the degradation would therefore yield formaldehyde and cyclohexyl cyanoacetate. afinitica.com The amount of formaldehyde released has been found to be related to the degradation rate; polymers that degrade more quickly release higher amounts of formaldehyde. researchgate.net Conversely, higher alkyl homologues like octyl cyanoacrylate polymers demonstrate lower amounts of formaldehyde release due to their slower degradation. researchgate.net

Table 2: Identified By-products of Poly(this compound) Hydrolysis

| By-product | Chemical Formula | Role in Degradation |

|---|---|---|

| Formaldehyde | CH₂O | Product of polymer chain scission. afinitica.com |

| Cyclohexyl Cyanoacetate | C₉H₁₃NO₂ | The ultimate degradation product of the main polymer chain fragment. afinitica.com |

Environmental conditions, particularly pH, exert a significant influence on the rate of hydrolytic degradation. The degradation process is highly accelerated in alkaline media. afinitica.com This suggests that the degradation is initiated by the attack of the hydroxyl ion (OH⁻), which is more prevalent at higher pH values. afinitica.com In homogeneous solutions at pH 8, the degradation rates for various poly(alkyl cyanoacrylates) are considerably higher than at neutral pH (pH 7) and are all of the same order of magnitude. afinitica.com

The presence of water is fundamental to the hydrolytic process, and therefore water activity is a crucial factor. The degradation of poly(alkyl cyanoacrylates) occurs in the presence of water, and this mechanism is believed to contribute to the poor resistance of cyanoacrylate-based adhesives to prolonged contact with water. afinitica.com While not extensively quantified for the cyclohexyl derivative, it is established that environmental exposure to moisture can lead to the degradation of related polymers. nih.govresearchgate.net

Thermal Degradation Processes

Poly(cyanoacrylates) (PCAs) are known to be thermally unstable. afinitica.comresearchgate.net Their degradation at elevated temperatures is primarily governed by a depolymerization process that results in the regeneration of the monomer. researchgate.net

The thermal degradation of poly(cyanoacrylates) is dominated by an "unzipping" depolymerization process. afinitica.comresearchgate.net This process is initiated at the polymer chain terminus and proceeds by sequentially cleaving off monomer units. afinitica.comresearchgate.net This creates a dynamic equilibrium where the polymer chains are constantly depolymerizing back to their monomer, which can then repolymerize. afinitica.com This depolymerization-repolymerization equilibrium can lead to a significant decrease in the polymer's molecular weight, even when stored in solution at room temperature. afinitica.com This degradation mechanism may also contribute to the observed decrease in adhesive bond strength upon heating. afinitica.com

This inherent instability is linked to the anionic polymerization mechanism by which these polymers are typically synthesized. afinitica.comresearchgate.net The process can be catalyzed by adventitious bases, which deprotonate the chain end and initiate the unzipping. afinitica.com This degradation can be inhibited by the presence of acids. afinitica.com

The thermal stability of poly(cyanoacrylates) is intrinsically linked to their low ceiling temperature (Tc). afinitica.com The ceiling temperature is the temperature above which the polymerization process becomes thermodynamically unfavorable, and the equilibrium shifts towards the monomer. The anionic polymerization of cyanoacrylate monomers is very rapid, but the correspondingly rapid reverse reaction (chain unzipping) is a consequence of the low ceiling temperature. afinitica.com

Table 3: Representative Thermal Analysis Data for a Poly(acrylate)

| Analysis Type | Parameter | Typical Value Range | Significance |

|---|---|---|---|

| Thermogravimetric Analysis (TGA) | Onset of Decomposition (T_onset) | 200 - 350 °C | Indicates the start of significant thermal degradation. mdpi.com |

| Thermogravimetric Analysis (TGA) | Temperature of Max Decomposition Rate (T_max) | 250 - 400 °C | The temperature at which the fastest mass loss occurs. mdpi.com |

| Differential Scanning Calorimetry (DSC) | Glass Transition Temperature (T_g) | Varies with alkyl group | Reflects the transition from a rigid to a more flexible state. researchgate.net |

| Concept | Ceiling Temperature (T_c) | Relatively Low | The temperature above which the polymer reverts to its monomer. afinitica.com |

Note: The values presented are representative for polyacrylates and are meant to be illustrative. Specific values for poly(this compound) may vary.

Structure-Degradation Kinetics Relationships

The degradation kinetics of poly(this compound) are intricately linked to its molecular structure, particularly the nature of the cyclohexyl ester side chain. The degradation of poly(alkyl 2-cyanoacrylates) is primarily understood to occur via a hydrolytic pathway, which is influenced by the steric and electronic properties of the alkyl substituent.

Research into the homologous series of poly(alkyl α-cyanoacrylates) reveals a distinct relationship between the structure of the ester side chain and the rate of polymer degradation. nih.govresearchgate.net The generally accepted mechanism for degradation is a hydrolytic scission of the polymer backbone, which leads to the formation of formaldehyde and the corresponding alkyl cyanoacetate. nih.govresearchgate.net This process is often described as an "unzipping" or depolymerization that initiates from the chain terminus. nih.govnih.gov

A key finding across multiple studies is that the rate of degradation under neutral conditions decreases as the homologous series is ascended, meaning as the size of the alkyl side chain increases. nih.govresearchgate.net This trend is attributed to the increased hydrophobicity and steric hindrance provided by larger alkyl groups, which impede the approach of water molecules to the polymer backbone, thereby slowing the rate of hydrolysis. Conversely, under alkaline conditions, the degradation is significantly accelerated. nih.govresearchgate.net

While specific kinetic data for poly(this compound) is not extensively detailed in publicly available literature, its position within the broader family of poly(alkyl 2-cyanoacrylates) allows for well-founded inferences regarding its degradation behavior. The cyclohexyl group is a bulky, non-linear alkyl substituent. Research has indicated that branched-chain poly(α-cyanoacrylic esters) tend to degrade at a somewhat higher rate than their corresponding straight-chain isomers, although still slower than the lower, less sterically hindered homologs like poly(methyl 2-cyanoacrylate).

The degradation rate of poly(alkyl 2-cyanoacrylates) generally follows the trend of decreasing with the increasing size and steric bulk of the alkyl side chain. For instance, the degradation rate has been observed to decrease in the order of methyl > ethyl > isobutyl > isohexyl. nih.gov Given the bulky and cyclic nature of the cyclohexyl group, it is expected to confer a significant degree of steric protection to the polymer backbone, leading to a slower degradation rate compared to the lower, linear alkyl cyanoacrylates.

The following table provides a comparative illustration of the expected relative degradation rates of various poly(alkyl 2-cyanoacrylates), positioning poly(this compound) based on the established structure-property relationships.

| Polymer | Alkyl Side Chain | Relative Steric Hindrance | Expected Relative Degradation Rate |

| Poly(methyl 2-cyanoacrylate) | -CH₃ | Low | High |

| Poly(ethyl 2-cyanoacrylate) | -CH₂CH₃ | Moderate | Moderate |

| Poly(n-butyl 2-cyanoacrylate) | -(CH₂)₃CH₃ | High | Low |

| Poly(this compound) | -C₆H₁₁ | Very High | Very Low |

| Poly(2-octyl 2-cyanoacrylate) | -CH₂CH(C₆H₁₃) | Very High | Very Low |

The thermal stability of poly(alkyl 2-cyanoacrylates) is also influenced by the ester side chain. nih.gov The degradation often commences at temperatures slightly above the glass transition temperature (Tg). nih.gov The bulky cyclohexyl group in poly(this compound) would be expected to influence its Tg and, consequently, its thermal degradation profile.

Advanced Material Science Applications of Poly Cyclohexyl 2 Cyanoacrylate

Electron Beam Lithography Resists

In the realm of electron beam (E-beam) lithography, which is a cornerstone of modern microfabrication, the development of high-performance resist materials is critical. PCHCA has emerged as a promising positive-tone e-beam resist, valued for its high sensitivity and notable durability against dry-etching processes. bwise.krspiedigitallibrary.org

Poly(cyclohexyl 2-cyanoacrylate) has been effectively utilized in the fabrication of conventional chromium photomasks, which are essential tools for transferring patterns onto semiconductor wafers. spiedigitallibrary.org As a positive-type electron-beam resist, PCHCA offers high sensitivity and resolution, making it suitable for the production of large-scale integrated circuits (LSICs) of 16-megabits or more. bwise.kr The high sensitivity of the resist is a crucial factor in reducing the exposure time required by the electron beam, thereby enhancing the throughput of the lithography process. The robustness of the material allows for the creation of fine and precise patterns necessary for high-density microelectronic devices.

High-resolution patterning is a key requirement in the continuous drive towards miniaturization in the electronics industry. The ability of PCHCA to form well-defined patterns upon exposure to an electron beam allows for the creation of features at the nanometer scale. This capability is fundamental to advancing technologies such as multi-scale functional structures and next-generation integrated circuits.

A significant advantage of Poly(this compound) is its inherent resistance to dry-etching processes. The presence of the cyclic alkyl group (cyclohexyl) in the polymer structure is credited with enhancing this durability. spiedigitallibrary.org Dry etching is a critical step in transferring the patterned image from the resist to the underlying substrate, and the resist must withstand the harsh plasma environment without significant degradation. The high dry-etching durability of PCHCA ensures the fidelity of pattern transfer, which is essential for the successful fabrication of microelectronic components.

However, the very feature that enhances dry-etching resistance can also introduce challenges. In the case of PCHCA, the rigidity of the cyclohexyl group can contribute to mechanical stress within the resist film, leading to issues such as pattern cracking, particularly on certain substrates.

While PCHCA has proven successful for chromium photomasks, its application on silicon dioxide (SiO2) shifter layers in phase-shift mask fabrication has been problematic. A significant issue observed is the cracking of the resist patterns on the SiO2 substrate. spiedigitallibrary.org This cracking is attributed to the mechanical stress induced by the bulky and rigid cyclohexyl groups in the polymer backbone. spiedigitallibrary.org

To address this critical issue, a copolymerization strategy has been developed. By copolymerizing this compound with a non-cyclic monomer, such as ethoxyethyl 2-cyanoacrylate, a new resist material is created that balances the desirable properties of its components. spiedigitallibrary.org The introduction of the more flexible ethoxyethyl 2-cyanoacrylate units helps to alleviate the internal stress of the polymer film, thereby preventing pattern cracking on SiO2 substrates. spiedigitallibrary.org Crucially, this is achieved without a significant reduction in the dry-etching durability or the high sensitivity of the resist. spiedigitallibrary.org This copolymer design allows for the successful fabrication of phase-shift masks with vertical SiO2 shifter walls in a shorter time frame. spiedigitallibrary.org

| Monomer/Copolymer | Key Property | Application Impact |

| Poly(this compound) (PCHCA) | High dry-etching durability | Suitable for chromium photomask fabrication. |

| Poly(this compound) (PCHCA) | Pattern cracking on SiO2 | Limits application in phase-shift mask fabrication. |

| Poly(this compound-co-ethoxyethyl 2-cyanoacrylate) | Mitigated pattern cracking, high sensitivity, good dry-etching durability | Enables fabrication of phase-shift masks on SiO2 substrates. spiedigitallibrary.org |

Carbon Fiber Precursor Materials

The production of high-performance carbon fibers is heavily reliant on the quality of the precursor materials, with polyacrylonitrile (B21495) (PAN) being the most common. The properties of the final carbon fiber are significantly influenced by the chemical transformations that occur during the stabilization and carbonization processes of the PAN precursor. The incorporation of comonomers into the PAN polymer chain is a key strategy to optimize these processes.

The copolymerization of acrylonitrile (B1666552) with dicyclohexylammonium (B1228976) 2-cyanoacrylate has been successfully achieved through solution polymerization. bwise.kr The resulting P(AN-CA) copolymers demonstrate the potential of this comonomer to positively influence the thermal behavior of the precursor material. bwise.kr

The stabilization of PAN precursor fibers is a critical, time-consuming, and energy-intensive step in carbon fiber manufacturing. It involves heating the fibers in an air atmosphere to convert the linear polymer chains into a thermally stable ladder-like structure. The incorporation of comonomers can significantly impact this process.

Studies on P(AN-CA) copolymers have shown that the cyanoacrylate comonomer can lower the initiation temperature for the cyclization of nitrile groups, a key reaction in the stabilization process. bwise.kr In a nitrogen atmosphere, the onset temperature for cyclization was reduced to approximately 235°C. bwise.kr Even more significantly, in an air atmosphere, a P(AN-CA) copolymer with 0.78 mol% of the cyanoacrylate comonomer exhibited a cyclization initiation temperature as low as 160.1°C. bwise.kr This is a substantial reduction compared to PAN homopolymers and is even lower than that observed for copolymers with itaconic acid, a commonly used comonomer. bwise.kr

Furthermore, the activation energy for the cyclization reactions in P(AN-CA) copolymers was found to be lower than that of PAN homopolymers, indicating that the reaction proceeds more readily. bwise.kr The thermal stability of the P(AN-CA) copolymers, as determined by thermogravimetric analysis in air, was higher than that of PAN homopolymer and comparable to that of P(AN-IA) copolymers. bwise.kr These findings suggest that the use of this compound-derived comonomers has the potential to make the stabilization process more efficient by lowering the required temperatures and enhancing thermal stability, which can contribute to a higher carbon yield and improved properties in the final carbon fibers. bwise.kr

| Precursor Material | Cyclization Initiation Temperature (Air) | Activation Energy (kJ/mol) | Thermal Stability |

| PAN Homopolymer | Higher than copolymers | Higher than copolymers | Lower than copolymers |

| P(AN-IA) Copolymer | 181°C | Not specified | High |

| P(AN-CA) Copolymer (0.78 mol% CA) | 160.1°C | 116 | High, similar to P(AN-IA) |

Nanomaterial Architectures

The development of nanomaterial architectures using poly(this compound) and related poly(alkyl cyanoacrylates) (PACAs) has opened new avenues in advanced materials science. These architectures, ranging from nanoparticles to nanofibers, leverage the unique polymerization characteristics of cyanoacrylate monomers to create structures with tailored properties for specialized applications.

Preparation and Characterization of Cyanoacrylate-Based Nanoparticles

The synthesis of nanoparticles from alkyl cyanoacrylate monomers is a field of extensive research, offering materials with significant potential in various technological domains. nih.gov These biodegradable polymers can be formulated into various nanoparticle types, including nanospheres and nanocapsules. nih.govscispace.com The primary methods for their preparation are anionic polymerization and emulsion polymerization. kashanu.ac.ir